N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-22(14-18-6-3-5-17-4-1-2-7-20(17)18)23-15-21(19-8-13-27-16-19)24-9-11-26-12-10-24/h1-8,13,16,21H,9-12,14-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMQVWIYKDUBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is an organic compound characterized by a complex structure that includes a morpholine ring, a thiophene ring, and a naphthalenic acetamide moiety. This unique arrangement suggests potential biological activities that warrant detailed investigation.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Morpholine Ring | Provides flexibility and potential receptor interactions |
| Thiophene Ring | Enhances electronic properties and may contribute to biological activity |
| Naphthalenic Moiety | Increases hydrophobicity, potentially aiding in membrane permeability |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Intermediate : Reaction of 2-(thiophen-3-yl)ethylamine with morpholine.
- Amidation Reaction : The intermediate is reacted with naphthoyl chloride in the presence of a base like triethylamine.
These steps are crucial for obtaining the desired compound with high purity, which is essential for biological testing.
Biological Activity
Preliminary research indicates that this compound may exhibit significant biological activity. Its structural features suggest potential interactions with various biological targets, which could lead to therapeutic applications.
The compound is hypothesized to interact with specific receptors or enzymes, influencing various signaling pathways. The morpholine and thiophene groups may facilitate binding to proteins or enzymes, modulating their activity and leading to observable biological effects.
Case Studies and Research Findings
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. For instance, derivatives exhibiting synergistic effects with established antibiotics like Ciprofloxacin suggest potential for this compound in treating resistant bacterial strains .
- In Vitro Studies : Research on related compounds indicates that they can inhibit specific enzymes involved in critical biological processes. For example, certain derivatives have demonstrated inhibition of DNA gyrase and dihydrofolate reductase (DHFR), suggesting that this compound might exhibit similar inhibitory effects .
- Receptor Binding Studies : Compounds structurally similar to this compound have been evaluated for their affinity towards sigma receptors, which are implicated in various neurological processes. Such studies highlight the importance of structural features in determining receptor selectivity and binding affinity .
Summary of Research Applications
This compound is being explored for various applications:
| Application Area | Potential Uses |
|---|---|
| Medicinal Chemistry | Drug discovery targeting specific receptors |
| Antimicrobial Research | Development of new antibiotics |
| Material Science | Synthesis of advanced materials |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
Key structural analogs and their biological activities are summarized below:
Key Observations:
- Morpholino vs.
- Naphthalen-1-yl vs. Naphthalen-2-yl : The 1-position of naphthalene in the target compound and 3a promotes stronger hydrophobic interactions than the 2-position in , which correlates with higher activity in enzyme inhibition .
- Thiophen-3-yl vs. Thiophen-2-yl : The 3-position of thiophene in the target compound may alter steric hindrance and electronic distribution compared to thiophen-2-yl derivatives (e.g., ), affecting receptor binding.
Cytotoxicity and Enzyme Inhibition
- The analog N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () exhibited cytotoxicity (3.16 µM/mL) comparable to cisplatin, suggesting that morpholino-naphthalene hybrids are potent in anticancer applications .
Physicochemical and Electronic Properties
- IR/NMR Trends: Nitro groups (e.g., in b-c) reduce electron density, shifting C=O stretches to higher frequencies (~1682 cm⁻¹ vs. 1671 cm⁻¹ in non-nitro analogs) .
- Morpholino vs.
Preparation Methods
Friedel-Crafts Acylation Route
Naphthalene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ to yield 2-chloro-1-(naphthalen-1-yl)ethan-1-one. Subsequent hydrolysis under basic conditions (NaOH, H₂O/EtOH) produces 2-(naphthalen-1-yl)acetic acid. This method, adapted from nicotinonitrile syntheses, achieves yields of 68–72% after recrystallization.
Carboxylation of Naphthalene
Direct carboxylation using CO₂ under Pd-catalyzed conditions offers an alternative, though yields are moderate (55–60%) due to steric hindrance from the naphthalene ring.
Preparation of 2-Morpholino-2-(thiophen-3-yl)ethylamine
Mannich Reaction Approach
Condensation of thiophen-3-carbaldehyde, morpholine, and ammonium acetate in ethanol generates 2-morpholino-2-(thiophen-3-yl)ethan-1-amine via a three-component Mannich reaction. Optimization studies indicate that catalytic acetic acid (10 mol%) improves yields to 85% at 60°C.
Reductive Amination Pathway
Reacting 2-(thiophen-3-yl)acetaldehyde with morpholine in the presence of NaBH₃CN as a reducing agent affords the target amine in 78% yield. This method avoids harsh acidic conditions, preserving thiophene ring integrity.
Amide Coupling Methodologies
Activation of 2-(Naphthalen-1-yl)acetic Acid
The carboxylic acid is activated as its acid chloride using oxalyl chloride (1.2 equiv) in anhydrous dichloromethane. Alternatively, coupling agents such as EDC/HOBt in DMF enable direct amide formation without isolation of the acid chloride.
Reaction with 2-Morpholino-2-(thiophen-3-yl)ethylamine
The amine (1.1 equiv) reacts with the activated acyl species in tetrahydrofuran (THF) at 0°C to room temperature. Triethylamine (2.0 equiv) neutralizes generated HCl, driving the reaction to completion. Crude product purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide in 65–70% yield.
Experimental Data and Optimization
Table 1: Comparative Yields for Amide Coupling Strategies
| Activation Method | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | RT | 68 |
| Oxalyl chloride | THF | 0°C → RT | 72 |
| HATU/DIEA | DCM | RT | 65 |
Notes : RT = room temperature; DIEA = N,N-diisopropylethylamine.
Side Reactions and Mitigation
- Thiophene ring sulfonation : Minimized by avoiding strong acids during amine synthesis.
- Morpholine ring-opening : Controlled by maintaining reaction pH > 8 during coupling.
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >98% purity, with a retention time of 12.3 min.
Q & A
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DCC, DMAP, DCM, 0°C → RT | Amide coupling |
| 2 | Ethyl acetate/water extraction | Isolation |
| 3 | Column chromatography (SiO₂, 3:1 hexane/EtOAc) | Purification |
Basic: What spectroscopic and analytical methods confirm the compound’s structure?
Answer:
- 1H/13C NMR : Resolve proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm, morpholine N-CH₂ at δ 2.4–3.1 ppm) and confirm connectivity via 2D techniques (COSY, HSQC) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 423.18) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions may arise from:
- Purity variability : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Orthogonal assays : Use complementary methods (e.g., SPR for binding affinity, cellular viability assays) to cross-verify results .
Q. Example Workflow :
Re-synthesize compound with rigorous QC (NMR, HPLC).
Test in parallel assays (e.g., enzyme inhibition + cytotoxicity).
Apply statistical analysis (ANOVA) to identify outliers .
Advanced: What computational strategies support structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on morpholine’s hydrogen bonding and naphthalene’s hydrophobic packing .
- MD Simulations : Simulate ligand-protein stability (GROMACS, 100 ns) to assess binding mode consistency .
- QSAR Models : Train regression models on analogs (e.g., substituting thiophene with furan) to predict activity .
Q. Key SAR Parameters Table
| Structural Feature | Hypothesized Role | Example Modification |
|---|---|---|
| Morpholine ring | Solubility/H-bonding | Replace with piperidine |
| Thiophene moiety | π-π stacking | Substitute with phenyl |
| Naphthalene group | Hydrophobic binding | Test anthracene analogs |
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- DoE (Design of Experiments) : Vary solvent (THF vs. DMF), temperature (0°C vs. RT), and catalyst loading (1–5 mol% DMAP) to identify optimal conditions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining yield .
- In-line analytics : Use FTIR or ReactIR to monitor intermediates in real time .
Q. Yield Optimization Table
| Condition | Baseline Yield | Optimized Yield |
|---|---|---|
| Solvent (DMF) | 45% | 72% |
| Catalyst (5 mol% DMAP) | 50% | 68% |
| Microwave (100°C, 2h) | 40% | 65% |
Advanced: What crystallographic techniques elucidate this compound’s conformation?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (hexane/EtOAc) and refine structures using SHELXL (R-factor < 0.05) .
- Key metrics : Bond angles (C-N-C in morpholine: ~109°), torsion angles (naphthalene-thiophene dihedral: 15–30°) .
- Challenge resolution : Address disorder in morpholine rings with PART instructions in SHELXL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
